molecular formula C16H19N3O4S B2644623 Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate CAS No. 1202970-21-5

Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate

Cat. No.: B2644623
CAS No.: 1202970-21-5
M. Wt: 349.41
InChI Key: QRCQOOFKPQFFSP-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate typically involves the reaction of ethyl thiazole-4-carboxylate with 3-(4-methoxyphenethyl)urea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate
  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

Uniqueness

Ethyl 2-(3-(4-methoxyphenethyl)ureido)thiazole-4-carboxylate is unique due to the presence of the 3-(4-methoxyphenethyl)ureido group, which imparts specific biological activities and chemical properties that distinguish it from other thiazole derivatives .

Properties

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-23-14(20)13-10-24-16(18-13)19-15(21)17-9-8-11-4-6-12(22-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCQOOFKPQFFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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